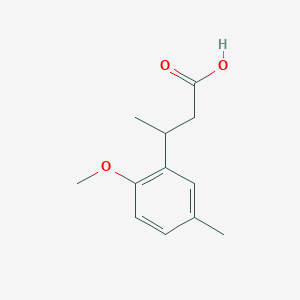
3-(2-Methoxy-5-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a butanoic acid backbone substituted with a 2-methoxy-5-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenylboronic acid and butanoic acid derivatives.
Suzuki-Miyaura Coupling: A common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxy-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Electrophiles (e.g., halogens), nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-Methoxy-5-methylphenyl)butanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenylboronic acid: A precursor in the synthesis of 3-(2-Methoxy-5-methylphenyl)butanoic acid.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Another boronic acid derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-(2-methoxy-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-11(15-3)10(6-8)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
Clé InChI |
ITXXGASEFOCNOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



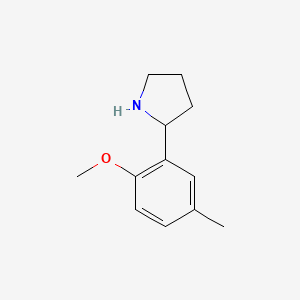
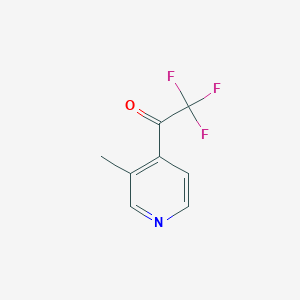
![(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13522258.png)
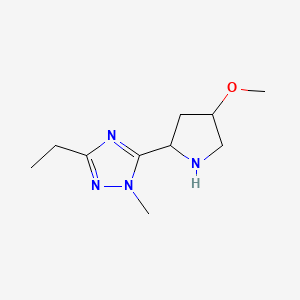

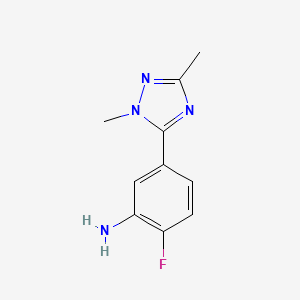
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
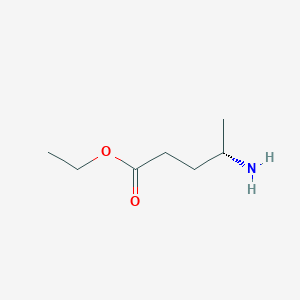
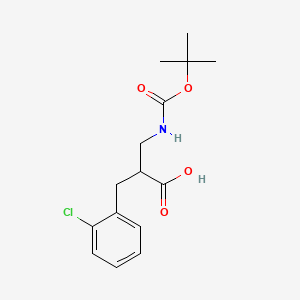
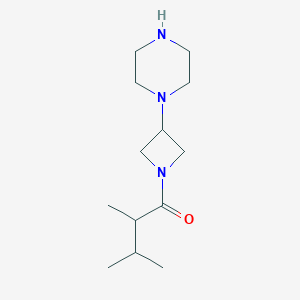
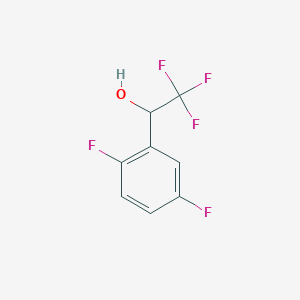
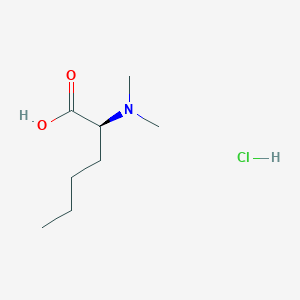
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
